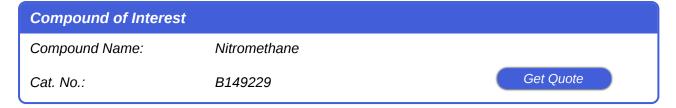


nitromethane CAS number and material safety data sheet information

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Nitromethane: A Comprehensive Technical Guide for Researchers

CAS Number: 75-52-5

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals, providing detailed information on the chemical and safety properties of **nitromethane**. The guide covers its material safety data, synthesis protocols, and its application in fundamental carbon-carbon bond-forming reactions.

Material Safety Data Sheet (MSDS) Summary

Nitromethane is a colorless, oily liquid with a distinct, disagreeable odor.[1] It is a versatile solvent and a valuable C1 building block in organic synthesis.[2] However, it is also a hazardous substance that requires careful handling. The following tables summarize the key safety and physical property data for **nitromethane**.

Table 1: Physical and Chemical Properties of **Nitromethane**



Property	Value	Reference
CAS Number	75-52-5	[3][4][5][6][7]
Molecular Formula	CH ₃ NO ₂	[3][4][6][8]
Molecular Weight	61.04 g/mol	[4][6]
Appearance	Colorless, oily liquid	[1]
Boiling Point	101.2 °C	[2][4]
Melting Point	-29 °C	[4]
Density	1.1371 g/cm3 (at 20 °C)	[2]
Flash Point	95 °F (35 °C)	[4][6]
Solubility in Water	Approx. 10 g/100 mL	[2]

Table 2: Hazard Identification and Safety Information

Hazard	Description	Reference
GHS Pictograms	Flammable liquid, Acute toxicity (oral), Carcinogenicity	[8]
Signal Word	Warning	[6][8]
Hazard Statements	Flammable liquid and vapor. Harmful if swallowed. Suspected of causing cancer.	[8][9]
Precautionary Statements	Keep away from heat, sparks, open flames. Wear protective gloves/clothing/eye protection. IF SWALLOWED: Call a POISON CENTER or doctor.	[9][10]
Incompatibilities	Strong bases, strong acids, amines, reducing agents, metals.	[11][12]



Experimental Protocols

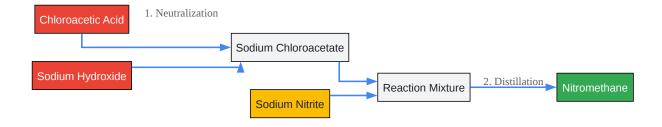
Nitromethane is a key reagent in several important organic reactions, including its synthesis and its use in Henry and Michael additions. The following are detailed experimental protocols for these transformations.

Synthesis of Nitromethane

One common laboratory-scale synthesis of **nitromethane** involves the reaction of sodium chloroacetate with sodium nitrite.[3][4]

Protocol 1: Synthesis of Nitromethane from Sodium Chloroacetate

- Neutralization: In a 1-liter distilling flask, prepare a mixture of 125 g of chloroacetic acid and 125 g of crushed ice. While stirring, add a 40% sodium hydroxide solution (approximately 90 mL) dropwise until the solution is faintly alkaline to phenolphthalein. Maintain the temperature below 20 °C.[4]
- Reaction with Nitrite: To the solution from step 1, add a solution of 73 g of pure sodium nitrite dissolved in 100 mL of water.[4]
- Distillation: Connect the flask for downward distillation and heat the mixture gently. The reaction will become exothermic. Control the heating to maintain a steady distillation.[3]
- Work-up: Separate the lower layer of nitromethane from the distillate. Dry the organic layer over anhydrous calcium chloride and purify by distillation, collecting the fraction boiling at 100-102 °C.[4]





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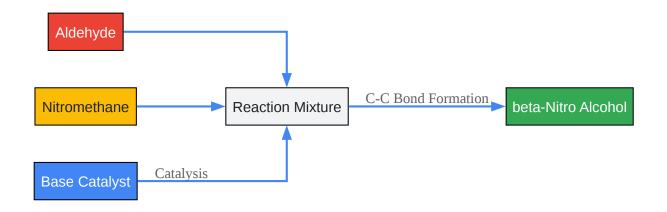
Caption: Synthesis of **Nitromethane**.

The Henry (Nitroaldol) Reaction

The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone, catalyzed by a base.[10][13]

Protocol 2: Asymmetric Henry Reaction

- Catalyst Preparation: In an 8 mL vial under a nitrogen atmosphere, charge the chiral ligand (e.g., a bis(β-amino alcohol), 20 mol%) and Cu(OAc)₂·H₂O (20 mol%) in ethanol. Stir the solution for 2 hours at room temperature to form the catalyst complex.[11]
- Reaction Setup: To the catalyst solution, add the aldehyde (1.0 equivalent) and stir for 20 minutes at room temperature.[11]
- Addition of Nitromethane: Add nitromethane (10 equivalents) to the reaction mixture and continue stirring for 24-48 hours.[11]
- Work-up and Purification: Upon completion, quench the reaction and extract the product.
 Purify the crude product by column chromatography to obtain the desired β-nitro alcohol.[12]



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Caption: The Henry Reaction.

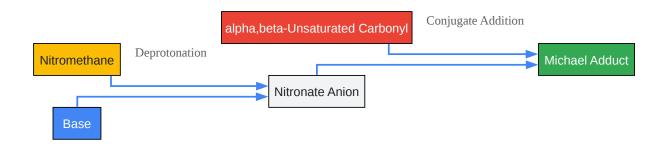


The Michael Addition

In the Michael addition, a nucleophile, such as the nitronate anion derived from **nitromethane**, adds to an α,β -unsaturated carbonyl compound in a conjugate addition.[14]

Protocol 3: Michael Addition with Phase Transfer Catalysis

- Reaction Setup: In a round-bottom flask, combine the nitroalkane (1.2 equivalents) and the Michael acceptor (1.0 equivalent).[6]
- Solvent and Catalyst Addition: Add dichloromethane and an aqueous solution of sodium hydroxide (e.g., 0.025 M). Add a catalytic amount of a phase transfer catalyst, such as tetrabutylammonium chloride (TBAC, 1-5 mol%).[6]
- Reaction: Stir the biphasic mixture vigorously at room temperature and monitor the reaction progress by TLC.[6]
- Work-up and Purification: After the reaction is complete, separate the organic layer. Wash the organic layer with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.[6]



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Caption: The Michael Addition.

Biological Significance and Signaling Pathways



While **nitromethane** itself is not a direct signaling molecule in biological pathways, the nitro group it provides is found in molecules that have significant biological effects. For instance, the nitration of tyrosine residues in proteins is a post-translational modification that can modulate protein function and signaling pathways.[15] Additionally, nitro-fatty acids are known to regulate inflammatory and metabolic pathways.[16] The synthetic utility of **nitromethane** allows for the construction of complex molecules, such as the psychedelic compound mescaline, where the nitro group serves as a precursor to an amine.[17] Therefore, the primary relevance of **nitromethane** to drug development professionals lies in its role as a versatile building block for the synthesis of biologically active compounds.

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